N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide
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Description
N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
A study by Dighe et al. (2012) synthesized a series of compounds, including those related to benzodioxol-5-yl benzamide derivatives, to evaluate their antitubercular activity. The compounds were tested against Mycobacterium tuberculosis, with Streptomycin used as a standard for comparison. The research demonstrated the potential of these compounds in antitubercular applications, indicating a promising area for further investigation into their therapeutic uses against tuberculosis (Dighe et al., 2012).
Antimicrobial Activities
Yatin J. Mange et al. (2013) synthesized a series of new Schiff bases derived from benzamides, which were tested for their antibacterial and antifungal activities. The study highlighted the potential antimicrobial applications of benzamide derivatives, contributing to the search for new therapeutic agents in the treatment of infectious diseases (Mange et al., 2013).
Anticancer Agents
A research by Ö. Yılmaz et al. (2015) focused on synthesizing indapamide derivatives, including benzamide compounds, as pro-apoptotic agents for cancer treatment. The study found that one of the compounds exhibited significant growth inhibition on melanoma cell lines, suggesting the potential of benzamide derivatives in the development of anticancer drugs (Yılmaz et al., 2015).
Neuroleptic Activity
A series of benzamide derivatives were synthesized and tested by Ogata et al. (1984) for their dopamine receptor blockade potential, comparing their effectiveness with sulpiride, a known dopamine receptor blocker. This research indicated the potential use of benzamide derivatives in neuroleptic applications, contributing to the development of treatments for disorders related to dopamine dysregulation (Ogata et al., 1984).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22(12-16-3-2-10-26-16)29(24,25)17-7-4-14(5-8-17)20(23)21-15-6-9-18-19(11-15)28-13-27-18/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJZZKGUNCVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.